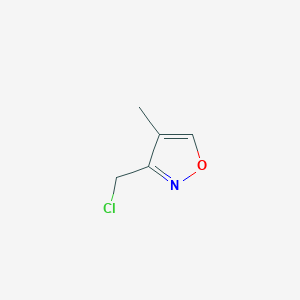

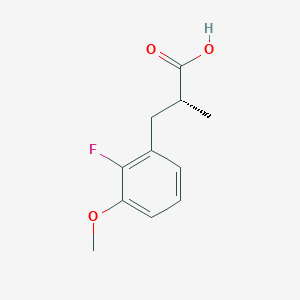

![molecular formula C23H18FNO5S B2415820 methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291831-94-1](/img/structure/B2415820.png)

methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a benzothiadiazine-1,1-dioxide ring, a benzyloxy group, and a methyl ester group . These groups are common in organic chemistry and are often seen in various pharmaceuticals and synthetic compounds.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzothiadiazine-1,1-dioxide ring and the benzyloxy group. These groups can participate in various intermolecular interactions, which can affect the overall structure of the compound .Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its functional groups. For instance, the benzyloxy group could undergo reactions such as protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzothiadiazine-1,1-dioxide ring could influence its solubility and stability .Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for the synthesis of benzothiazine derivatives, emphasizing the facile and efficient pathways to obtain these compounds. For instance, a study presented a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, showcasing its application as a precursor for further chemical modifications aimed at discovering potential anti-osteoarthritis agents (Vidal et al., 2006). Another report detailed the synthesis of benzothiazine-1,1-dioxide derivatives through a sequence of almost quantitative reactions, starting from commercially available aniline derivatives, highlighting the method's efficiency and high yield (Montis et al., 2008).

Biological Activities

Various synthesized benzothiazine derivatives have been evaluated for their biological activities, including antibacterial, antifungal, and antioxidant properties. For example, compounds synthesized via ultrasonic mediated N-alkylation and ring expansion demonstrated preliminary antibacterial and DPPH radical scavenging activities, indicating their potential as antimicrobial and antioxidant agents (Zia-ur-Rehman et al., 2009). Another study synthesized 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides and found them to possess moderate to significant anti-microbial activities, highlighting the influence of lipophilicity on antibacterial activity (Ahmad et al., 2011).

Molecular Conformation and Analgesic Effects

The molecular conformations of benzothiazine derivatives have been linked to their biological activities, especially their analgesic and anti-inflammatory properties. A study examining N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides found these compounds to demonstrate significant analgesic and anti-inflammatory effects. The research highlighted a correlation between molecular conformations and the potency of analgesic effects, suggesting these derivatives as potential analgesics exceeding the efficacy of some existing drugs (Ukrainets et al., 2018).

Future Directions

Properties

IUPAC Name |

methyl 6-fluoro-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO5S/c1-29-23(26)22-14-25(20-13-17(24)7-12-21(20)31(22,27)28)18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDDSCFIMKFKJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

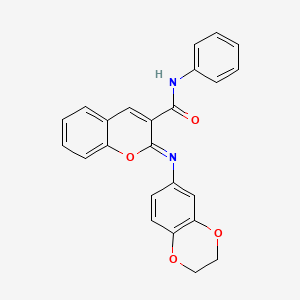

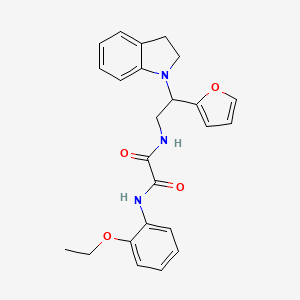

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)

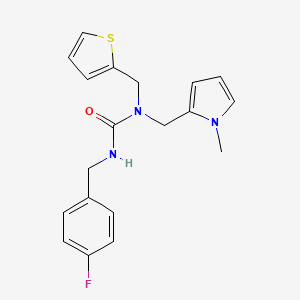

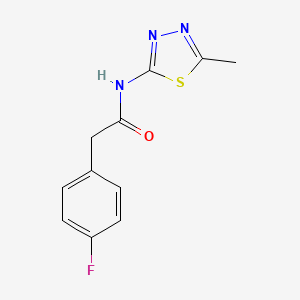

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2415738.png)

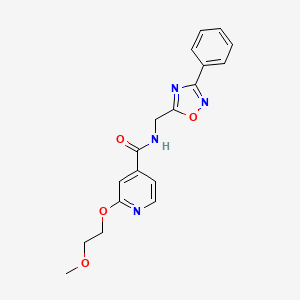

![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)

![2-[[1-[2-(4-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2415745.png)

![4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenecarboxamide](/img/structure/B2415750.png)

![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)